molecular formula C14H17NO B8552300 3-(4-Pyrrolidin-1-ylmethyl-phenyl)-prop-2-yn-1-ol

3-(4-Pyrrolidin-1-ylmethyl-phenyl)-prop-2-yn-1-ol

Cat. No. B8552300
M. Wt: 215.29 g/mol
InChI Key: PBLSIWGWSCARRD-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

A mixture of 4.8 g (20.0 mmol) 1-(4-bromo-benzyl)-pyrrolidine, 1.75 mL (30.0 mmol) propargylalcohol, 2.31 g (2.0 mmol) tetrakis-triphenylphosphane-palladium, 381 mg (2.0 mmol) CuI and 7.07 mL diisopropylamine in 100 mL acetonitrile is heated for 14 h at 60° C. under an argon atmosphere. The solvent is distilled off i.vac., the residue is taken up in water, exhaustively extracted with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified on silica gel (EtOAc/MeOH/NH3 95:5:0.5).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphane palladium
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
7.07 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
381 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[CH2:14]([OH:17])[C:15]#[CH:16].C(NC(C)C)(C)C>C(#N)C.[Cu]I>[N:7]1([CH2:6][C:5]2[CH:12]=[CH:13][C:2]([C:16]#[C:15][CH2:14][OH:17])=[CH:3][CH:4]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=CC=C(CN2CCCC2)C=C1
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C#C)O
Name
tetrakis-triphenylphosphane palladium
Quantity
2.31 g
Type
reactant
Smiles
Name
Quantity
7.07 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
CuI
Quantity
381 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off i.vac
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified on silica gel (EtOAc/MeOH/NH3 95:5:0.5)

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC1=CC=C(C=C1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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